2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol
Description
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol (CAS: 1019535-57-9; molecular formula: C₁₆H₁₈ClNO₂; molecular weight: 291.77) is a high-purity chemical intermediate manufactured under ISO-certified conditions for pharmaceutical and research applications . Its structure features an ethoxy group at position 6 of the phenolic ring and a substituted aminomethyl group at position 2, derived from 3-chloro-2-methylaniline. The compound’s structural uniqueness lies in the combination of electron-donating (ethoxy) and electron-withdrawing (chloro) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-[(3-chloro-2-methylanilino)methyl]-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-3-20-15-9-4-6-12(16(15)19)10-18-14-8-5-7-13(17)11(14)2/h4-9,18-19H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMPZQAFQZPIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol involves several steps. One common method includes the reaction of 3-chloro-2-methylphenylamine with 6-ethoxy-2-formylphenol under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as methanol or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical intermediates and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Methoxy vs. Ethoxy Substitution
A closely related analog, 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol (CAS: 196875-53-3; molecular formula: C₁₅H₁₆ClNO₂; molecular weight: 277.75), replaces the ethoxy group with a methoxy substituent . Key differences include:
Variation in Aromatic Substituents
- 2-[(3-Chloro-4-methylphenylimino)methyl]-6-methoxyphenol (CAS: 196875-73-7): Features a chloro group at position 3 and methyl at position 4 on the aromatic ring, altering electronic effects and steric interactions compared to the 3-chloro-2-methyl substitution in the target compound .
- 2-Ethoxy-6-[(4-methylphenylimino)methyl]phenol: A Schiff base with a 4-methylphenylimino group instead of the aminomethyl moiety. This compound exhibits tautomerism (enol ↔ keto forms), influenced by solvent polarity, which is absent in the non-imino target compound .
Schiff Base Analogs
Schiff bases like 2-((p-tolylimino)methyl)-6-ethoxyphenol (EST-L) (synthesized from 3-ethoxy salicylaldehyde and p-toluidine) share the ethoxyphenol backbone but replace the aminomethyl group with an azomethine (-C=N-) linkage . Key comparisons:
Table 1: Functional Group Impact on Properties
Schiff bases exhibit superior bioactivity due to metal complexation, whereas the aminomethyl derivative may serve as a precursor for further functionalization.
Antimicrobial Performance
For example:
- EST-L’s Cu(II) complex showed 85% inhibition against E. coli, outperforming the free ligand (45%) .
- 2-((6-Methoxybenzo[d]thiazol-2-ylimino)methyl)-6-ethoxyphenol (MBTYE): Exhibited cytotoxicity (IC₅₀ = 18 µM against MCF-7 cells) and DNA-binding affinity, attributed to the planar benzo[d]thiazole moiety .
Theoretical and Analytical Studies
- Tautomerism: Schiff bases like (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol undergo solvent-dependent enol-keto tautomerism, with thermodynamic parameters (ΔG ≈ 2–4 kcal/mol) calculated using DFT methods .
- Crystallography: Related compounds (e.g., iron(III) complexes with ethoxyphenol ligands) were analyzed via SHELXL and SHELXTL software, highlighting C–H⋯π interactions critical for crystal packing .
Biological Activity
The compound 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol is an organic molecule of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H18ClN O2, with a molecular weight of approximately 291.77 g/mol. The structure consists of a phenolic ring substituted with an ethoxy group and a chloro-methylphenyl amine moiety, which plays a crucial role in its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Total Atoms | 38 |
| Hydrogen Atoms | 18 |
| Carbon Atoms | 16 |
| Bond Types | 39 bonds (21 non-H bonds, 12 multiple bonds) |
| Rotatable Bonds | 5 |
The presence of the chloro group and the ethoxy substitution is significant for the compound's interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. The compound's structural analogs have been evaluated for their ability to inhibit cancer cell proliferation and migration.
Inhibition Studies
A review highlighted various analogs' anti-proliferation activity measured by IC50 values across different cancer cell lines:
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Analog A | HT29 | 5.68 |
| Analog B | MDA-MB-231 | 18.89 |
These studies suggest that the compound may possess significant cytotoxic effects against breast cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.
The mechanisms underlying the anticancer effects of This compound include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt cellular signaling pathways that promote cancer cell growth.
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimetastatic Activity : Certain derivatives have demonstrated the ability to inhibit migration and invasion of cancer cells, which is critical in preventing metastasis.
Study on Anticancer Activity
In a significant study, researchers evaluated the effects of various phenolic compounds on cancer cell lines. The findings indicated that This compound exhibited notable anti-proliferative effects:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
- Results : The compound reduced cell viability significantly at concentrations ranging from low micromolar to sub-micromolar levels.
Resistance Mechanisms
Understanding resistance mechanisms is essential for developing effective therapies. Research indicates that some cancer cell lines develop resistance to compounds similar to This compound , potentially through upregulation of detoxifying enzymes or alterations in drug uptake mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
